Droxidopa (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

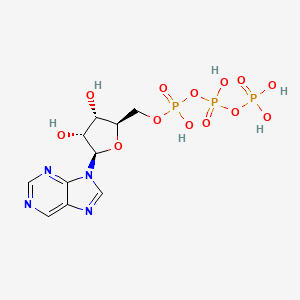

Droxidopa (hydrochloride) is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine (noradrenaline). It is primarily used to treat symptomatic neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing . Unlike norepinephrine, droxidopa can cross the blood-brain barrier, making it effective in increasing norepinephrine levels both peripherally and centrally .

Preparation Methods

Synthetic Routes and Reaction Conditions

Droxidopa can be synthesized through various methods. One common approach involves the reaction of raw materials with a weak base in a solution with a specific pH value to generate free basic droxidopa . The compound is then purified and converted into its hydrochloride form for medical use.

Industrial Production Methods

Industrial production of droxidopa typically involves high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process includes steps such as acid hydrolysis, alkaline hydrolysis, and thermal degradation to identify and eliminate impurities .

Chemical Reactions Analysis

Types of Reactions

Droxidopa undergoes several types of chemical reactions, including:

Oxidation: Droxidopa is susceptible to oxidation, which can lead to the formation of various degradation products.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: Droxidopa can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Acid Hydrolysis: 0.1 N HCl

Alkaline Hydrolysis: 0.15 N NaOH

Oxidation: Exposure to white light, UV light, or oxidizing agents.

Major Products Formed

The major products formed from these reactions include various degradation impurities such as (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid and N-Hydroxypthalimide .

Scientific Research Applications

Droxidopa has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the stability and degradation of synthetic amino acids.

Biology: Investigated for its role in neurotransmitter synthesis and regulation.

Industry: Utilized in the development of pharmaceuticals aimed at treating autonomic nervous system disorders.

Mechanism of Action

Droxidopa exerts its effects by being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator . This dual action helps in maintaining blood pressure and improving symptoms of orthostatic hypotension.

Comparison with Similar Compounds

Similar Compounds

Midodrine: Another medication used to treat orthostatic hypotension.

Levophed (norepinephrine): Used in emergency settings to treat severe hypotension and shock.

Uniqueness

Droxidopa’s ability to cross the blood-brain barrier and be converted to norepinephrine both peripherally and centrally makes it unique compared to other similar compounds . This property allows it to effectively treat conditions that involve both central and peripheral norepinephrine deficiencies.

Properties

Molecular Formula |

C9H12ClNO5 |

|---|---|

Molecular Weight |

249.65 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1 |

InChI Key |

FFEWFMCABUNGJJ-KZYPOYLOSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O.Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

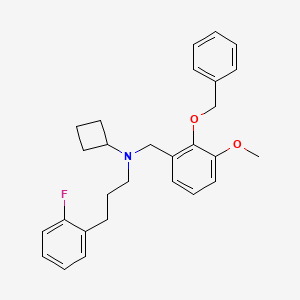

![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)

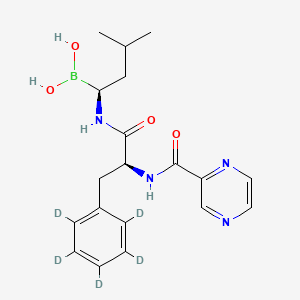

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)

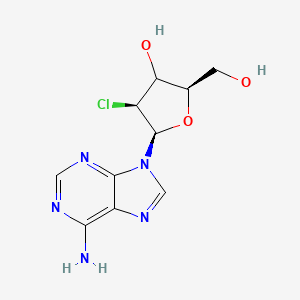

![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)

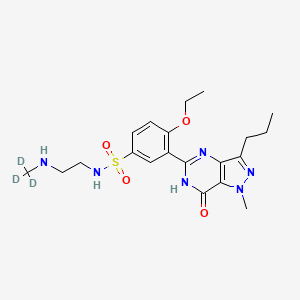

![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)